1-(2-Methoxyphenyl)-5-propyl-1,3,5-triazinane-2-thione
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Overview
Description
1-(2-Methoxyphenyl)-5-propyl-1,3,5-triazinane-2-thione is a chemical compound that belongs to the class of triazinane derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the triazinane ring, which is further substituted with a propyl group and a thione moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-5-propyl-1,3,5-triazinane-2-thione typically involves the reaction of 2-methoxyphenylamine with propyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as Yb(OTf)3, to facilitate the formation of the triazinane ring. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of large-scale reactors, precise control of reaction parameters, and efficient purification techniques. The industrial production method may also involve continuous flow processes to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-5-propyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated derivatives of the methoxyphenyl ring.
Scientific Research Applications
1-(2-Methoxyphenyl)-5-propyl-1,3,5-triazinane-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antihypertensive agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-5-propyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound can cross biological membranes and interact with enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to exert its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: A compound with similar structural features but different pharmacological properties.
1-(2-Methoxyphenyl)ethylamine: Another related compound with distinct biological activities.
Uniqueness
1-(2-Methoxyphenyl)-5-propyl-1,3,5-triazinane-2-thione is unique due to its specific substitution pattern on the triazinane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19N3OS |
---|---|
Molecular Weight |
265.38 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-5-propyl-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C13H19N3OS/c1-3-8-15-9-14-13(18)16(10-15)11-6-4-5-7-12(11)17-2/h4-7H,3,8-10H2,1-2H3,(H,14,18) |
InChI Key |
HEGMMVPLWOODBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CNC(=S)N(C1)C2=CC=CC=C2OC |
Origin of Product |
United States |
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